Gdc 0834

説明

特性

IUPAC Name |

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOFZZILLRUQH-GDLZYMKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025916 |

Source

|

| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133432-49-1 |

Source

|

| Record name | GDC 0834 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GDC-0834 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133432491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0834 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM7JG3L4SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of GDC-0834: A Technical Whitepaper on a Potent and Selective Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and preclinical development of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). GDC-0834 was identified as a clinical candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, based on its significant improvements in pharmacokinetic properties over its predecessor, CGI-1746.[1] However, its development was ultimately halted due to a species-dependent metabolic liability, offering crucial lessons for future drug discovery programs.[1]

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, most notably B lymphocytes.[2][3] As a key component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, differentiation, proliferation, and survival.[3][4] Dysregulation of BTK signaling is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[3][4]

The BTK Signaling Pathway

Upon engagement of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. This process involves the recruitment of BTK to the plasma membrane and its subsequent phosphorylation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, driving cellular responses.[4]

Discovery and Synthesis of GDC-0834

GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of the potent and selective BTK inhibitor, CGI-1746.[1] Modifications were focused on the solvent-exposed region and the 'H3 binding pocket' of the molecule.[1]

(Note: A detailed, step-by-step synthesis protocol for GDC-0834 would be included in this section, based on the experimental procedures outlined in the Bioorganic & Medicinal Chemistry Letters article (2015, 25(6), 1333-7). This would encompass the reaction schemes, reagent specifications, and purification methods employed to synthesize the final compound.)

In Vitro and In Vivo Potency

GDC-0834 demonstrated potent inhibition of BTK in both biochemical and cellular assays, with nanomolar efficacy. Its in vivo activity was confirmed in rodent models.

Data Presentation

| Parameter | Value | Species | Assay Type |

| Biochemical IC50 | 5.9 nM | Human | Lanthascreen Assay |

| Cellular IC50 (pBTK) | 6.4 nM | Human | Cellular Assay |

| In Vivo IC50 (pBTK) | 1.1 µM | Mouse | Western Blot |

| In Vivo IC50 (pBTK) | 5.6 µM | Rat | Western Blot |

Experimental Protocols

BTK Biochemical Assay (Lanthascreen™)

This assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by BTK.

Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant human BTK enzyme, the fluorescently labeled poly-Glu/Ala/Tyr peptide substrate, and varying concentrations of GDC-0834 in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, and 2.5% glycerol.

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of 25 µM.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination and Detection: Stop the reaction by adding a solution of terbium-labeled anti-phosphotyrosine antibody (Tb-PY20) in 60 mM EDTA.

-

Signal Reading: After a 30-minute incubation at room temperature, read the plate on a suitable fluorescence reader with excitation at 340 nm and emission at 495 nm and 520 nm.

-

Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.

References

GDC-0834: A Technical Guide to its Mechanism of Action in B-cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GDC-0834, a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), within B-lymphocytes. While the clinical development of GDC-0834 was halted due to pharmacokinetic challenges, namely rapid amide hydrolysis in humans, its well-characterized activity as a BTK inhibitor offers valuable insights into the critical role of the B-cell receptor (BCR) signaling pathway in B-cell function and pathology.[1][2][3][4][5][6] This document details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of Bruton's Tyrosine Kinase (BTK)

GDC-0834 functions as an ATP-competitive inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[7][8][9] Unlike covalent BTK inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, GDC-0834 is a reversible inhibitor, meaning it binds to and dissociates from the enzyme.[1][6][10] This inhibition of BTK enzymatic activity is the central tenet of GDC-0834's mechanism of action.

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates BTK.[7] Activated BTK is a critical signaling hub, phosphorylating key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[8][11]

GDC-0834, by binding to the ATP pocket of BTK, prevents its kinase activity, thereby blocking the phosphorylation of PLCγ2. This disruption has several downstream consequences:

-

Inhibition of Calcium Mobilization: Activated PLCγ2 typically hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical second messenger for B-cell activation. By inhibiting BTK, GDC-0834 abrogates this calcium flux.[8][11]

-

Suppression of NF-κB Activation: The BCR signaling pathway, via BTK and other intermediates, leads to the activation of the transcription factor NF-κB, which is essential for B-cell survival and proliferation. GDC-0834's inhibition of BTK dampens this pro-survival signal.[7][8]

-

Reduced B-cell Proliferation and Survival: By blocking these critical downstream signaling events, GDC-0834 ultimately inhibits B-cell activation, proliferation, and survival, which is the basis for its therapeutic potential in B-cell malignancies and autoimmune diseases.[7][11]

Quantitative Data Summary

The potency and efficacy of GDC-0834 have been quantified in various preclinical models. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Species | Reference |

| IC50 (In Vitro) | 5.9 nM | Biochemical Assay | - | [12] |

| IC50 (In Vitro) | 6.4 nM | Cellular Assay | - | [12] |

| IC50 (In Vivo) | 1.1 µM | pBTK Inhibition | Mouse | [12] |

| IC50 (In Vivo) | 5.6 µM | pBTK Inhibition | Rat | [12] |

Table 1: Potency of GDC-0834 in In Vitro and In Vivo Assays

| Dose | Time Point | % Inhibition of pBTK-Tyr223 (Mean) | Species | Reference |

| 150 mg/kg | 2 hours | 97% | Mouse | [12] |

| 100 mg/kg | 2 hours | 96% | Mouse | [12] |

Table 2: In Vivo Efficacy of GDC-0834 in Mice

Experimental Protocols

The characterization of GDC-0834's mechanism of action relied on a series of biochemical and cell-based assays.

Biochemical BTK Inhibition Assay

-

Objective: To determine the direct inhibitory effect of GDC-0834 on the enzymatic activity of BTK.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP.

-

The kinase reaction is initiated, leading to the phosphorylation of the substrate.

-

The reaction is carried out in the presence of varying concentrations of GDC-0834.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

-

The IC50 value is calculated, representing the concentration of GDC-0834 required to inhibit 50% of the BTK enzymatic activity.

-

Cellular BTK Autophosphorylation Assay

-

Objective: To assess the ability of GDC-0834 to inhibit BTK activity within a cellular context.

-

Methodology:

-

A suitable B-cell line (e.g., Ramos) is cultured.

-

Cells are pre-incubated with various concentrations of GDC-0834.

-

B-cell receptor signaling is stimulated, for example, by cross-linking with anti-IgM antibodies.

-

Cells are lysed, and protein extracts are collected.

-

The phosphorylation status of BTK at a specific autophosphorylation site (e.g., Tyr223) is determined by Western blotting using a phospho-specific antibody.

-

Total BTK levels are also measured as a loading control.

-

The IC50 value for the inhibition of cellular BTK autophosphorylation is determined.[12]

-

In Vivo Pharmacodynamic (pBTK) Assay

-

Objective: To evaluate the in vivo efficacy of GDC-0834 in inhibiting BTK phosphorylation in a whole animal model.

-

Methodology:

-

BALB/c mice or Sprague-Dawley rats are administered GDC-0834 orally at various doses.

-

At specific time points post-dosing, blood samples are collected.

-

Whole blood lysates are prepared.

-

Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK are determined by Western blot analysis.

-

The pBTK signal is normalized to the total BTK signal for each sample.

-

The percentage of inhibition of BTK phosphorylation is calculated by comparing the normalized pBTK levels in treated animals to those in vehicle-treated controls.[12]

-

Plasma concentrations of GDC-0834 can be concurrently measured using LC/MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[12]

-

Visualizations

Signaling Pathway Diagram

Caption: GDC-0834 inhibits BTK, blocking downstream BCR signaling.

Experimental Workflow Diagram

Caption: Workflow for characterizing GDC-0834's activity.

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Bruton’s tyrosine kinase in B cells and malignancies | Semantic Scholar [semanticscholar.org]

- 10. emjreviews.com [emjreviews.com]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

GDC-0834: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

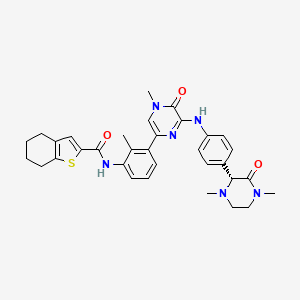

GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.[1][2] Its chemical formula is C33H36N6O3S, and it has a molecular weight of 596.75 g/mol .[3]

A two-dimensional representation of the GDC-0834 chemical structure is provided below.

Caption: 2D Chemical Structure of GDC-0834.

Table 1: Physicochemical Properties of GDC-0834

| Property | Value | Reference |

| IUPAC Name | (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | [1][2] |

| Chemical Formula | C33H36N6O3S | [3] |

| Molecular Weight | 596.75 g/mol | [3] |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=NC(=CN(C4=O)C)NC5=CC=C(C=C5)[C@H]6N(C)CCN(C6=O)C | MedChemExpress |

| InChI Key | CDOOFZZILLRUQH-GDLZYMKVSA-N | [1] |

| CAS Number | 1133432-49-1 (R-isomer) | [1] |

Synthesis Pathway

GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key steps include the formation of the central pyrazinone core, followed by sequential coupling reactions to introduce the substituted phenylamino (B1219803) and the tetrahydrobenzothiophene carboxamide moieties.

Caption: Simplified Synthesis Pathway of GDC-0834.

The synthesis of the key intermediates and the final coupling steps are detailed in the experimental protocols section.

Mechanism of Action: BTK Signaling Pathway

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a central role in this pathway by phosphorylating downstream substrates, ultimately activating transcription factors such as NF-κB. By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade.

Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data

The following tables summarize key quantitative data for GDC-0834.

Table 2: In Vitro and In Vivo Potency of GDC-0834

| Assay | Species | IC50 | Reference |

| BTK Biochemical Assay | - | 5.9 nM | MedChemExpress |

| Cellular BTK Autophosphorylation Assay | - | 6.4 nM | MedChemExpress |

| In vivo pBTK Inhibition (Blood) | Mouse | 1.1 µM | MedChemExpress |

| In vivo pBTK Inhibition (Blood) | Rat | 5.6 µM | MedChemExpress |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the synthesis and evaluation of GDC-0834.

General Synthesis of GDC-0834

The synthesis of GDC-0834 is based on the procedures described by Young et al. in Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized protocol.

Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with a glyoxylate (B1226380) derivative under acidic conditions to form the pyrazinone ring system. The reaction is typically carried out in a high-boiling point solvent such as dioxane or toluene (B28343) with a catalytic amount of a Brønsted or Lewis acid.

Step 2: Buchwald-Hartwig Coupling The halogenated pyrazinone core is coupled with (R)-1,4-dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane. The reaction is heated to facilitate the cross-coupling.

Step 3: Amide Coupling with 2-amino-6-methylaniline The resulting intermediate is then subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF.

Step 4: Final Amide Coupling The final step involves the acylation of the remaining amino group with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This amide bond formation is also carried out using standard peptide coupling reagents as described in the previous step. Purification by column chromatography or recrystallization yields the final product, GDC-0834.

BTK Inhibition Assay (Biochemical)

The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of commercially available kinase assay kits or through custom-developed assays. A typical protocol involves:

-

Reagents : Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).

-

Procedure :

-

A dilution series of GDC-0834 is prepared in a suitable buffer.

-

The BTK enzyme and the peptide substrate are incubated with the different concentrations of GDC-0834.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular BTK Autophosphorylation Assay

This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.

-

Cell Line : A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.

-

Procedure :

-

Cells are pre-incubated with various concentrations of GDC-0834.

-

B-cell receptor signaling is stimulated using an anti-IgM antibody.

-

Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific antibody.

-

The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a function of GDC-0834 concentration.

-

This guide provides a foundational understanding of the chemical structure and synthesis of GDC-0834. For more detailed information, readers are encouraged to consult the cited literature.

References

GDC-0834: A Technical Guide to a Selective Bruton's Tyrosine Kinase (BTK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[3][4] GDC-0834 emerged from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the earlier BTK inhibitor, CGI-1746.[5] While demonstrating promising potency and selectivity in preclinical models, the clinical development of GDC-0834 was halted due to extensive and rapid metabolism in humans via amide hydrolysis, leading to insufficient parent drug exposure.[5][6] This technical guide provides a comprehensive overview of GDC-0834, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

GDC-0834 functions as an ATP-competitive inhibitor of BTK.[6] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell activation, proliferation, and survival.[1][7] Upon B-cell receptor (BCR) engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[3] This initiates a signaling cascade leading to the activation of transcription factors crucial for B-cell function.[3] GDC-0834 binds to the ATP-binding pocket of BTK, preventing its kinase activity and thereby blocking downstream signaling.

Figure 1: B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition.

Preclinical Data

In Vitro Potency and Selectivity

GDC-0834 demonstrates high potency against BTK in both biochemical and cellular assays.[8]

| Assay Type | Species | IC50 (nM) | Reference |

| Biochemical Assay | - | 5.9 | [8] |

| Cellular Assay | - | 6.4 | [8] |

While highly potent for BTK, GDC-0834 also exhibits inhibitory activity against other kinases, though at significantly higher concentrations.

| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |

| BTK | 3 | - |

| BMX | 15 | 5 |

| TEC | 231 | 77 |

| FGR | >1000 | >333 |

| SRC | >1000 | >333 |

| MELK | >1000 | >333 |

Table adapted from publicly available data.[3]

Pharmacokinetics and Metabolism

A significant challenge in the development of GDC-0834 was the species-specific difference in its metabolism.[9] In humans, GDC-0834 undergoes rapid and extensive amide hydrolysis to form an inactive metabolite, M1.[6][9] This metabolic pathway is much less prominent in preclinical species like rats, dogs, and monkeys.[9] This discrepancy led to poor prediction of human pharmacokinetics from preclinical data.[5]

| Species | Metabolism | Key Metabolite | Resulting Exposure of GDC-0834 | Reference |

| Human | Extensive amide hydrolysis | M1 (inactive) | Very low, often below limit of quantitation | [6][9][10] |

| Mouse, Rat, Dog, Monkey | Moderate to low metabolism | M1 (minor) | Sufficient for preclinical efficacy studies | [9][10] |

The enzyme aldehyde oxidase (AO) has been implicated as a primary driver of this amide hydrolysis in human liver cytosol.[6][11]

Figure 2: Species-Dependent Metabolism of GDC-0834.

In Vivo Efficacy

Despite the metabolic challenges in humans, GDC-0834 demonstrated efficacy in preclinical models of autoimmune disease. In a rat model of collagen-induced arthritis (CIA), GDC-0834 treatment resulted in a dose-dependent reduction in disease severity.[10]

| Species | Model | Dosing Regimen | Outcome | Reference |

| Rat | Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30, and 100 mg/kg b.i.d. | Dose-dependent inhibition of disease severity | [8][10] |

| Mouse | - | 25, 50, 100, and 150 mg/kg (oral) | Dose-dependent inhibition of pBTK-Tyr223 in blood | [8] |

Experimental Protocols

In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of GDC-0834 to inhibit BTK kinase activity in a biochemical format.

Materials:

-

BTK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Kinase buffer

-

GDC-0834 (or other test inhibitor)

-

DMSO

-

384-well microplates

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of GDC-0834 in DMSO.

-

In a 384-well plate, add BTK enzyme in kinase buffer to each well.

-

Add the diluted GDC-0834 or DMSO (for control) to the respective wells.

-

Incubate for 60 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP in kinase buffer.

-

Incubate for 120 minutes at room temperature.

-

Stop the reaction by adding the TR-FRET detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50 value.[3]

Figure 3: Experimental Workflow for an In Vitro BTK Kinase Assay.

Cellular Assay - Western Blot for BTK Autophosphorylation

This protocol assesses the ability of GDC-0834 to inhibit BTK autophosphorylation at Tyr223 in a cellular context.[3]

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium

-

GDC-0834

-

DMSO

-

Anti-human IgM

-

Ice-cold PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed B-cells and grow to the desired density.

-

Treat cells with various concentrations of GDC-0834 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the B-cell receptor by adding anti-human IgM for 10 minutes.

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.[3]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[3]

Conclusion

GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug development. While its clinical progression was halted due to unfavorable metabolic properties in humans, the preclinical data and the understanding of its mechanism of action have been instrumental in the development of subsequent generations of BTK inhibitors.[5][12] The significant species difference in its metabolism underscores the critical importance of early and thorough metabolic profiling in drug discovery. The detailed protocols and data presented in this guide provide valuable information for researchers working on BTK inhibitors and related signaling pathways.

References

- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [rex.libraries.wsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

The Evolution of a BTK Inhibitor: A Technical Deep Dive into the Transition from CGI-1746 to GDC-0834

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the development of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, from its predecessor compound, CGI-1746. Through targeted structure-activity relationship (SAR) studies, researchers aimed to enhance the pharmacokinetic profile of CGI-1746, leading to the identification of GDC-0834 as a clinical candidate for autoimmune diseases such as rheumatoid arthritis.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways central to the progression of this therapeutic agent.

Core Compound Data and In Vitro Potency

The primary objective in the development of GDC-0834 was to retain the high potency and selectivity of CGI-1746 while improving its drug metabolism and pharmacokinetic (DMPK) properties. The following tables summarize the key in vitro data for both compounds.

Table 1: In Vitro Potency Against Bruton's Tyrosine Kinase (BTK)

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| CGI-1746 | 1.9[3][4] | 42 (anti-IgM-induced human B cell proliferation)[4] |

| GDC-0834 | 5.9[3][5] | 6.4[5] |

Table 2: Kinase Selectivity of CGI-1746

| Kinase Family | Selectivity (fold vs. BTK) |

| Tec family kinases | ~1000[4] |

| Src family kinases | ~1000[4] |

Preclinical Pharmacokinetics: An Improvement with a Caveat

SAR studies on CGI-1746 focused on enhancing its pharmacokinetic properties, leading to the development of GDC-0834, which demonstrated a much-improved profile in preclinical animal models.[1] However, this improvement did not translate to human subjects.

Table 3: Preclinical Pharmacokinetic Parameters of GDC-0834

| Species | In Vivo IC50 (µM) | Key Observation |

| Mouse | 1.1[5] | Improved PK compared to CGI-1746.[1] |

| Rat | 5.6[5] | Improved PK compared to CGI-1746.[1] |

Despite promising preclinical data, GDC-0834 exhibited significant metabolic instability in humans.[1] In vitro studies with human liver microsomes and hepatocytes revealed that GDC-0834 undergoes rapid, NADPH-independent amide hydrolysis to an inactive metabolite, M1.[2][6] This metabolic pathway was significantly more pronounced in humans than in the preclinical species tested (rat, dog, and monkey).[6]

Table 4: In Vitro Metabolic Stability of GDC-0834 in Liver Microsomes (Formation of M1)

| Species | Intrinsic Clearance (Vmax/Km) Fold Difference vs. Human |

| Human | 1 |

| Rat | 23-fold lower |

| Dog | 169-fold lower |

| Monkey | 169-fold lower |

Data adapted from Liu et al., 2011.[6]

This species-specific metabolism, later attributed to aldehyde oxidase (AO), led to insufficient parent drug exposure in a Phase I clinical trial in healthy volunteers, ultimately halting the clinical development of GDC-0834.[2][7][8]

Signaling Pathways and Experimental Workflows

The development and evaluation of BTK inhibitors like CGI-1746 and GDC-0834 are underpinned by a thorough understanding of the B-cell receptor (BCR) signaling pathway and robust experimental methodologies.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in the BCR signaling pathway, essential for B-cell development, differentiation, and proliferation.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of downstream effectors and ultimately influencing cell fate.

Caption: Simplified B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.

Experimental Workflow: In Vitro BTK Enzyme Inhibition Assay

Determining the in vitro potency of compounds like CGI-1746 and GDC-0834 against BTK is a fundamental step in their characterization. A common method is a biochemical assay that measures the enzyme's activity in the presence of the inhibitor.

Caption: General workflow for an in vitro BTK enzyme inhibition assay.

Detailed Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the biochemical IC50 of a BTK inhibitor.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Fluorescently labeled peptide substrate (e.g., poly-Glu,Tyr)

-

ATP solution

-

Test compounds (CGI-1746, GDC-0834) dissolved in DMSO

-

Stop solution (e.g., EDTA)

-

Detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km for BTK.

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or ADP produced.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cellular BTK Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory activity of compounds on BTK autophosphorylation in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium

-

Test compounds (CGI-1746, GDC-0834) dissolved in DMSO

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Culture the B-cell lymphoma cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

-

Immediately lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-BTK antibody to normalize for protein loading.

-

Quantify the band intensities and determine the concentration-dependent inhibition of BTK autophosphorylation.

In Vitro Aldehyde Oxidase (AO) Mediated Metabolism Assay

This protocol is designed to evaluate the metabolic stability of a compound in the presence of human liver cytosol, a source of AO.

Materials:

-

Human liver cytosol

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (GDC-0834)

-

Acetonitrile (B52724) (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing human liver cytosol and potassium phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the reaction by adding GDC-0834 to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (GDC-0834) and the formation of the M1 metabolite.

-

Calculate the in vitro half-life and intrinsic clearance of GDC-0834.

Conclusion

The progression from CGI-1746 to GDC-0834 exemplifies a classic drug discovery paradigm: optimizing the pharmacokinetic properties of a potent and selective lead compound. While the SAR campaign successfully improved preclinical DMPK parameters, the unforeseen species-specific metabolism of GDC-0834 by aldehyde oxidase in humans highlighted a critical challenge in drug development. The detailed data and protocols presented in this guide offer valuable insights for researchers working on kinase inhibitors and underscore the importance of early and comprehensive metabolic profiling in predicting human clinical outcomes. The knowledge gained from the GDC-0834 program undoubtedly informed subsequent efforts in the discovery of next-generation BTK inhibitors with improved metabolic stability.

References

- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0834: A Technical Guide to Studying B-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway plays a central role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of BCR signaling is implicated in various autoimmune diseases and B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides an in-depth overview of GDC-0834, its mechanism of action, and its application as a tool for studying BCR signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research. Despite promising preclinical data, the clinical development of GDC-0834 was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6]

Introduction to GDC-0834

GDC-0834 was developed as a small molecule inhibitor of BTK, demonstrating high potency and selectivity in preclinical studies.[1] It was investigated as a potential therapeutic agent for rheumatoid arthritis.[1][7] Understanding the interaction of GDC-0834 with the BCR signaling cascade provides valuable insights into the roles of BTK in B-cell function and pathology.

Mechanism of Action

GDC-0834 functions as a reversible inhibitor of BTK.[2] Within the BCR signaling pathway, BTK is a key downstream effector of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step for subsequent downstream signaling events, including calcium mobilization and activation of transcription factors that drive B-cell proliferation and differentiation.[3][4] By inhibiting BTK, GDC-0834 effectively blocks these downstream processes.

Quantitative Data

The following tables summarize the key quantitative data for GDC-0834 from biochemical, cellular, and in vivo studies.

| Parameter | Value | Assay Type | Species | Reference |

| IC₅₀ | 5.9 nM | Biochemical (BTK enzyme) | - | [1][8] |

| IC₅₀ | 6.4 nM | Cellular (BCR signaling) | - | [1] |

| IC₅₀ | 1.1 µM | In vivo (pBTK inhibition) | Mouse | [1] |

| IC₅₀ | 5.6 µM | In vivo (pBTK inhibition) | Rat | [1][8] |

| Table 1: In Vitro and In Vivo Potency of GDC-0834 |

| Dose | Mean Inhibition of pBTK-Tyr223 | Time Point | Species | Reference |

| 100 mg/kg | 96% | 2 hours | Mouse | [8][9] |

| 150 mg/kg | 97% | 2 hours | Mouse | [8][9] |

| Table 2: In Vivo Target Inhibition of GDC-0834 in Mice |

| Dose | Plasma Concentration | Species | Reference |

| 35 mg (oral) | <1 ng/mL | Human | [2][10] |

| 105 mg (oral) | <1 ng/mL | Human | [2][10] |

| Table 3: Phase 1 Clinical Trial Data for GDC-0834 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of GDC-0834 on B-cell receptor signaling.

BTK Kinase Inhibition Assay (LanthScreen™)

This protocol describes an in vitro biochemical assay to determine the inhibitory activity of GDC-0834 against BTK.

Materials:

-

Recombinant human BTK enzyme

-

LanthScreen™ Tb-anti-pTyr (PY20) antibody

-

Fluorescein-poly-Glu-Tyr (pGT) substrate

-

ATP

-

GDC-0834

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of GDC-0834 in the assay buffer.

-

Add 2.5 µL of the GDC-0834 dilutions or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a 4X solution of the BTK enzyme to each well.

-

Add 5 µL of a 2X solution of the pGT substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at the Km for BTK.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of a 2X stop/detection solution containing EDTA and the Tb-anti-pTyr antibody.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the emission at 520 nm to 495 nm and plot the results against the GDC-0834 concentration to determine the IC₅₀ value.[8]

Western Blot for Phospho-BTK (pBTK)

This protocol details the detection of phosphorylated BTK in B-cells following treatment with GDC-0834 and BCR stimulation.

Materials:

-

B-cell line (e.g., Ramos) or primary B-cells

-

GDC-0834

-

Anti-human IgM antibody (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-pBTK (Tyr223) and mouse anti-total BTK

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture B-cells to the desired density.

-

Pre-treat the cells with various concentrations of GDC-0834 or vehicle for 1-2 hours.

-

Stimulate the B-cells with anti-human IgM for 10-15 minutes to induce BTK phosphorylation.

-

Harvest the cells and lyse them with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total BTK antibody and HRP-conjugated anti-mouse secondary antibody to normalize for protein loading.[8][9]

-

Quantify the band intensities to determine the percent inhibition of BTK phosphorylation.[8]

B-Cell Proliferation Assay

This assay measures the effect of GDC-0834 on the proliferation of B-cells following BCR stimulation.

Materials:

-

B-cells

-

GDC-0834

-

Stimulating agents (e.g., anti-IgM, CD40L, IL-4)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Culture medium

-

96-well plates

-

Flow cytometer

Procedure:

-

Label the B-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Seed the labeled cells into a 96-well plate.

-

Add serial dilutions of GDC-0834 or vehicle to the wells.

-

Add the stimulating agents to the appropriate wells.

-

Incubate the plate for 3-5 days.

-

Harvest the cells and analyze them by flow cytometry.

-

The proliferation of B-cells is measured by the dilution of the proliferation dye in daughter cells.

Calcium Mobilization Assay

This protocol assesses the effect of GDC-0834 on BCR-induced calcium flux in B-cells.

Materials:

-

B-cells

-

GDC-0834

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Anti-human IgM antibody

-

Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Load the B-cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer.

-

Pre-treat the cells with GDC-0834 or vehicle for a specified time.

-

Establish a baseline fluorescence reading using a flow cytometer or plate reader.

-

Add the anti-human IgM antibody to stimulate BCR signaling.

-

Immediately record the changes in fluorescence over time.

-

The inhibition of calcium mobilization is determined by the reduction in the fluorescence signal in GDC-0834-treated cells compared to the vehicle control.[11][12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating Autoimmune Diseases with GDC-0834: A Technical Guide

Introduction

GDC-0834 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis (RA), GDC-0834 demonstrated promising preclinical efficacy.[2][3] BTK is a critical signaling molecule in B-lymphocytes and other immune cells, making it an attractive target for immunomodulatory therapies.[4][5] Despite its promising profile in animal models, the clinical development of GDC-0834 was halted due to extensive and rapid metabolism in humans, which resulted in insufficient drug exposure.[1][3] This guide provides an in-depth technical overview of GDC-0834, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The insights gained from the GDC-0834 program have been instrumental in informing the development of next-generation BTK inhibitors for autoimmune diseases.[3][6]

Mechanism of Action

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[4][7] Upon antigen binding to the BCR, BTK is activated, leading to the phosphorylation of phospholipase Cγ (PLCγ). This initiates a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and antibody production.[4][7] In autoimmune diseases such as RA and systemic lupus erythematosus (SLE), dysregulation of BCR signaling and subsequent B-cell hyperactivity contribute to autoantibody production and inflammation.[2][4]

GDC-0834 functions as an ATP-competitive inhibitor, binding to the active site of BTK and preventing its kinase activity.[1][2] By blocking BTK phosphorylation, GDC-0834 effectively suppresses BCR-mediated signaling, thereby inhibiting B-cell activation and downstream inflammatory processes.[2][7] BTK is also expressed in myeloid cells and mast cells, and its inhibition can affect signaling through Fc receptors and Toll-like receptors (TLRs), further contributing to its anti-inflammatory effects.[2][4]

Data Presentation

Pharmacokinetics and Metabolism

A critical aspect of the GDC-0834 story is the significant species difference in its metabolism.[8] In preclinical species (mouse, rat, dog, and monkey), GDC-0834 demonstrated acceptable pharmacokinetic properties.[3] However, in human in vitro systems and in a single-dose clinical trial, it was found to be rapidly and extensively metabolized via amide hydrolysis to an inactive aniline (B41778) metabolite, M1.[1][8] This reaction is primarily mediated by the soluble enzyme Aldehyde Oxidase (AO), which is highly active in human liver cytosol but less so in the preclinical species tested.[1][9] This discrepancy led to a failure to predict human pharmacokinetics accurately and resulted in negligible systemic exposure to the parent drug in humans after oral administration.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for GDC-0834.

Table 1: In Vitro and In Vivo Potency of GDC-0834

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| Biochemical IC50 | In Vitro | 5.9 nM | [2][10] |

| Cellular IC50 | In Vitro | 6.4 nM | [2][10] |

| In Vivo IC50 (pBTK) | Mouse | 1.1 µM | [2][10] |

| In Vivo IC50 (pBTK) | Rat | 5.6 µM |[2][10] |

Table 2: Inhibition of Aldehyde Oxidase (AO) Substrates by GDC-0834 in Human Liver Cytosol

| AO Substrate | IC50 (µM) | Reference |

|---|---|---|

| Carbazeran | 0.86 - 1.87 | [1] |

| DACA | 0.86 - 1.87 | [1] |

| O6-benzylguanine | 0.86 - 1.87 | [1] |

| Phthalazine | 0.86 - 1.87 | [1] |

| Zaleplon | 0.86 - 1.87 | [1] |

| Zoniporide | 0.86 - 1.87 |[1] |

Table 3: GDC-0834 Metabolism (M1 Formation) Across Species in Liver Microsomes

| Species | Intrinsic Clearance (Vmax/Km) Fold Difference vs. Human | Reference |

|---|---|---|

| Human | 1 (Baseline) | [8] |

| Rat | 23-fold lower | [8] |

| Dog | 169-fold lower | [8] |

| Monkey | ~23-169-fold lower |[8] |

Table 4: Clinical Pharmacokinetics of GDC-0834 in Humans (Single Oral Dose)

| Oral Dose | GDC-0834 Plasma Cmax | M1 Metabolite Plasma Cmax (mean) | Reference |

|---|---|---|---|

| 35 mg | <1 ng/mL | 142 ng/mL | [1] |

| 105 mg | <1 ng/mL | 390 ng/mL |[1] |

Table 5: Preclinical Efficacy of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model

| GDC-0834 Oral Dose | Effect on pBTK-Tyr223 in Blood | Effect on Ankle Swelling | Reference |

|---|---|---|---|

| 1-100 mg/kg (b.i.d.) | Dose-dependent inhibition | Dose-dependent reduction | [7][10] |

| 100 mg/kg | 96% mean inhibition | Significant reduction | [10] |

| 150 mg/kg | 97% mean inhibition | Significant reduction |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of GDC-0834.

Protocol 1: In Vitro BTK Inhibition Biochemical Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified BTK enzyme.

-

Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, GDC-0834, kinase buffer, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, plate reader.

-

Methodology:

-

Prepare serial dilutions of GDC-0834 in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add BTK enzyme, the peptide substrate, and the GDC-0834 dilution (or vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add a europium-labeled anti-phosphotyrosine antibody and incubate.

-

After a final wash, add an enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each GDC-0834 concentration relative to the vehicle control.

-

Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.[10]

-

Protocol 2: In Vivo Pharmacodynamic Assay (pBTK inhibition in blood)

-

Objective: To measure the in vivo potency of GDC-0834 by quantifying the inhibition of BTK phosphorylation (pBTK-Tyr223) in whole blood.

-

Materials: BALB/c mice or Sprague-Dawley rats, GDC-0834 formulated for oral gavage, blood collection supplies (e.g., EDTA tubes), lysis buffer, primary antibodies (anti-pBTK-Tyr223, anti-total BTK), secondary HRP-conjugated antibodies, Western blot equipment, and reagents.

-

Methodology:

-

Dose animals (e.g., BALB/c mice) orally with GDC-0834 at various concentrations (e.g., 25, 50, 100, 150 mg/kg) or vehicle.[10]

-

At specified time points post-dose (e.g., 2, 4, or 6 hours), collect terminal blood samples via cardiac puncture into EDTA tubes.[10]

-

Immediately lyse the whole blood with a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against pBTK-Tyr223.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total BTK as a loading control.

-

Quantify band intensities using densitometry. Calculate the ratio of pBTK to total BTK and determine the percent inhibition relative to vehicle-treated animals.[10]

-

Protocol 3: Collagen-Induced Arthritis (CIA) Model in Rats

-

Objective: To evaluate the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.

-

Methodology:

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). On Day 0, administer an intradermal injection at the base of the tail of male Lewis rats.

-

Booster: On Day 7, administer a second intradermal injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin oral dosing of GDC-0834 (e.g., 1, 3, 10, 30, 100 mg/kg, twice daily) or vehicle on the same day as the first immunization (Day 0) and continue through Day 16.[10]

-

Disease Assessment: Starting around Day 9, when signs of arthritis typically appear, measure the ankle diameter of both hind paws daily using calipers until the end of the study (Day 17).[10]

-

Data Analysis: Calculate the area under the curve (AUC) for the ankle diameter-time plots for each animal using the trapezoidal rule. Compare the AUC values between treatment groups and the vehicle control group to determine the dose-dependent efficacy of GDC-0834 in reducing joint swelling.[10]

-

Terminal Collection: On Day 17, collect terminal serum for cytokine analysis and tissues for histology if required.[10]

-

Protocol 4: In Vitro Metabolism Assay (M1 Formation)

-

Objective: To measure the rate of formation of the inactive metabolite M1 from GDC-0834 in liver subcellular fractions.

-

Materials: GDC-0834, human liver cytosol (HLC) or microsomes, buffer (e.g., potassium phosphate), internal standard, methanol (B129727) for quenching, LC-MS/MS system.

-

Methodology:

-

Prepare incubations containing liver cytosol (e.g., 0.05 mg/mL protein for HLC) in buffer at 37°C.[1]

-

Prepare a range of GDC-0834 concentrations (e.g., 0.05–100 µM for human studies).[1]

-

Initiate the reaction by adding GDC-0834 to the pre-warmed cytosol.

-

At various time points, terminate the reaction by adding a stopping solution, such as cold methanol containing an internal standard.[1]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of M1 using a validated LC-MS/MS method.

-

Determine the initial velocity of M1 formation at each GDC-0834 concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum rate of formation) and Km (substrate concentration at half Vmax).

-

Calculate the intrinsic clearance as the ratio Vmax/Km.[8]

-

GDC-0834 is a well-characterized BTK inhibitor that, while clinically unsuccessful, serves as a valuable case study in drug development. It demonstrated high potency and selectivity for its target and showed clear anti-inflammatory efficacy in preclinical models of arthritis.[7][10] However, the program highlighted the critical importance of understanding species differences in drug metabolism. The rapid clearance of GDC-0834 in humans, mediated by Aldehyde Oxidase, prevented the attainment of therapeutic exposures and led to the termination of its development.[1][8] The knowledge gained from the GDC-0834 program, particularly regarding the liabilities of its chemical scaffold to AO-mediated metabolism, has been invaluable for the successful design and development of subsequent, more stable BTK inhibitors for the treatment of autoimmune diseases.[3][6]

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Research Progress of BTK Inhibitors in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

GDC-0834 and Its Role in Inflammatory Response Pathways: A Technical Guide

Introduction

GDC-0834 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed initially as a therapeutic candidate for inflammatory conditions such as rheumatoid arthritis, GDC-0834 targets a critical enzyme in the signaling pathways of various immune cells.[2][3] BTK is a non-receptor tyrosine kinase essential for the development and function of B-lymphocytes and plays a significant role in the activation of other hematopoietic cells, including macrophages, monocytes, and mast cells.[4][5][6] By inhibiting BTK, GDC-0834 effectively modulates the immune response, demonstrating significant anti-inflammatory effects in preclinical models.

This technical guide provides an in-depth analysis of GDC-0834's mechanism of action, its impact on inflammatory signaling cascades, and a summary of its preclinical efficacy. While its clinical development was ultimately halted due to rapid metabolism in humans, the study of GDC-0834 has provided valuable insights into the therapeutic potential of BTK inhibition for inflammatory and autoimmune diseases.[7][8]

Core Mechanism of Action: BTK Inhibition

The primary mechanism of action for GDC-0834 is the competitive inhibition of ATP binding to Bruton's tyrosine kinase.[1] BTK is a crucial signaling molecule downstream of multiple immune receptors. Its activation, through phosphorylation at the Y-551 residue followed by autophosphorylation at Y-223, triggers a cascade of downstream signaling events that are fundamental to the inflammatory response.[9]

GDC-0834 blocks this activation step. By preventing BTK phosphorylation, it effectively halts signal transduction from key receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[4][9] This blockade is the foundational event through which GDC-0834 exerts its broad anti-inflammatory effects.

Impact on Key Inflammatory Signaling Pathways

BTK's position as a central signaling node means its inhibition by GDC-0834 has far-reaching consequences on multiple inflammatory pathways.

1. B-Cell Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which governs B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.[4] Pathologic antibodies are a hallmark of many autoimmune diseases. By inhibiting BTK, GDC-0834 disrupts the BCR signaling cascade, thereby reducing B-cell-mediated pathogenic activities.[5]

2. Myeloid Cell Signaling (FcR and TLR): BTK is also expressed in myeloid cells like macrophages and monocytes.[6] It plays a critical role in signaling from Fc receptors, which bind immune complexes, and Toll-like receptors, which recognize pathogen-associated molecular patterns.

-

Fc Receptor (FcR) Pathway: Activation of FcRs on macrophages via immune complexes is a major driver of cytokine production (e.g., TNF-α, IL-6) in diseases like rheumatoid arthritis.[6] BTK inhibition blocks this pathway.

-

Toll-like Receptor (TLR) Pathway: BTK is required for TLR-induced production of certain pro-inflammatory cytokines, particularly TNF-α.[10] GDC-0834 can therefore mitigate the inflammatory response to stimuli that activate TLRs.

Inhibition of these pathways in myeloid cells skews monocytes towards an anti-inflammatory M2 phenotype and hinders the differentiation of pro-inflammatory M1 macrophages.[11] This shift reduces the overall inflammatory state.

Quantitative Data Summary

The potency and efficacy of GDC-0834 have been quantified in various preclinical assays.

Table 1: In Vitro and In Vivo Potency of GDC-0834

| Assay Type | Target | Species | IC50 Value | Citation |

|---|---|---|---|---|

| Biochemical Assay | BTK | - | 5.9 nM | [12] |

| Cellular Assay | BTK | - | 6.4 nM | [12] |

| In Vivo (pBTK Inhibition) | BTK | Mouse | 1.1 µM | [12] |

| In Vivo (pBTK Inhibition) | BTK | Rat | 5.6 µM | [12] |

| Aldehyde Oxidase (AO) Inhibition | Various AO Substrates | Human | 0.86 - 1.87 µM |[1][12][13] |

Table 2: In Vivo Pharmacodynamic Effect of GDC-0834 in Mice

| Oral Dose (mg/kg) | Time Post-Dose | Mean Inhibition of pBTK-Tyr223 in Blood | Citation |

|---|---|---|---|

| 100 | 2 hours | 96% | [12] |

| 150 | 2 hours | 97% |[12] |

Table 3: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model

| pBTK Inhibition Threshold | Effect on Ankle Swelling | Citation |

|---|---|---|

| ~60% | Threshold for observing anti-arthritic activity | [6] |

| ~73% | Required for half-maximal activity (EC50) | [6] |

| >73% | Required for maximal anti-arthritic activity |[6] |

Experimental Protocols

Detailed methodologies from key preclinical studies provide a framework for understanding the derivation of the quantitative data.

Protocol 1: In Vivo Inhibition of BTK Phosphorylation in Mice

-

Objective: To determine the in vivo potency of GDC-0834 in inhibiting BTK phosphorylation (pBTK-Tyr223) in whole blood.

-

Animal Model: BALB/c mice.[12]

-

Dosing Regimen: Mice were administered a single oral dose of GDC-0834 at 25, 50, 100, or 150 mg/kg, or a vehicle control.[12]

-

Sample Collection: Terminal blood samples were collected via cardiac puncture at 2, 4, or 6 hours post-administration (n=3 animals per time point).[12]

-

Pharmacokinetic Analysis: Plasma concentrations of GDC-0834 were quantified using LC/MS/MS.[12]

-

Pharmacodynamic Analysis:

-

Protein Extraction: Whole blood lysates were prepared.

-

Western Blot: Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK were determined by Western blot using a rabbit polyclonal anti-pBTK antibody and a mouse monoclonal anti-total BTK antibody.[12]

-

Quantification: Protein bands were quantified using a LI-COR Odyssey imager and associated software.[12]

-

Normalization: The pBTK signal was normalized to the total BTK signal for each sample.

-

Inhibition Calculation: Normalized values from treated samples were compared to those from vehicle-treated samples to calculate the percentage of inhibition.[12]

-

Clinical Development and Metabolic Fate

Despite promising preclinical potency and efficacy, the clinical development of GDC-0834 was terminated. A single-dose Phase I trial in healthy volunteers revealed that, following oral administration, plasma concentrations of the parent drug were mostly below the limit of quantitation (<1 ng/ml).[7][14]

This was attributed to extensive and rapid metabolism in humans. The primary metabolic pathway was identified as amide hydrolysis, converting GDC-0834 into an inactive aniline (B41778) metabolite (M1).[1][3] This reaction is catalyzed predominantly by the enzyme aldehyde oxidase (AO) in human liver cytosol.[1][13] A significant species difference was observed, as this metabolic pathway was much less prevalent in the preclinical species tested (mouse, rat, dog), which explains the favorable pharmacokinetics seen in those models.[1][14][15] This unforeseen metabolic liability in humans rendered the drug unable to achieve sufficient exposure for a therapeutic effect.[7]

Conclusion

GDC-0834 is a powerful tool compound that has significantly advanced the understanding of BTK's role in inflammatory and autoimmune diseases. Its mechanism of action, centered on the potent and selective inhibition of BTK, leads to the disruption of key inflammatory signaling pathways in both B-cells and myeloid cells. Preclinical studies robustly demonstrated its ability to suppress BTK activity and reduce disease severity in animal models of arthritis.

However, the case of GDC-0834 serves as a critical lesson in drug development regarding species-specific metabolism. Its rapid clearance in humans by aldehyde oxidase, a pathway not prominent in preclinical models, prevented its clinical progression. The knowledge gained from the GDC-0834 program has been invaluable, informing the design and development of next-generation BTK inhibitors with improved metabolic stability and clinical potential.

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. dovepress.com [dovepress.com]

- 11. Inhibition of Bruton’s Tyrosine Kinase (BTK) Prevents Inflammatory Macrophage Differentiation: A Potential Role in RA and SLE - ACR Meeting Abstracts [acrabstracts.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GDC-0834: A Technical Guide to its Early-Stage Research Applications as a BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and preclinical development of GDC-0834, a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). Initially investigated as a promising therapeutic agent for rheumatoid arthritis, the clinical development of GDC-0834 was ultimately halted due to its rapid and extensive metabolism in humans.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes critical pathways and workflows. The insights gained from the study of GDC-0834 have been instrumental in informing the development of next-generation BTK inhibitors.[2]

Mechanism of Action: Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B-lineage cells, including their development, differentiation, and proliferation.[4] It is a key component of the B-cell receptor (BCR) signaling cascade. GDC-0834 is an ATP-competitive inhibitor that reversibly binds to BTK, preventing its phosphorylation and subsequent activation, thereby blocking downstream signaling.[5] This inhibition of B-cell activation was the primary rationale for its investigation as a treatment for autoimmune diseases like rheumatoid arthritis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from biochemical, cellular, and in vivo studies of GDC-0834.

Table 1: Potency and Efficacy of GDC-0834 (IC50 Values)

| Assay Type | Species/System | Target/Endpoint | IC50 Value | Reference |

| Biochemical Assay | - | BTK Kinase Activity | 5.9 ± 1.1 nM | [4][6] |

| Cellular Assay | - | BTK Inhibition | 6.4 nM | [4][6] |